5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by its unique structure, which includes an amino group and two ethyl groups attached to the pyrido[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process, leading to the formation of the desired pyrido[4,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and ethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another pyrimidine derivative with similar structural features.
Pyrido[2,3-d]pyrimidin-7-one: Shares the pyrido[2,3-d]pyrimidine core but differs in the position of functional groups.
Pyrimidino[4,5-d][1,3]oxazine: A related compound with an oxazine ring fused to the pyrimidine core.
Uniqueness
5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and ethyl groups, along with the pyrido[4,3-d]pyrimidine core, makes it a valuable compound for various scientific applications.
Properties
CAS No. |
112500-67-1 |
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Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N4O2/c1-3-14-7-5-6-13-9(12)8(7)10(16)15(4-2)11(14)17/h5-6H,3-4H2,1-2H3,(H2,12,13) |
InChI Key |
ITJOVJQYJMXXBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=NC=C2)N)C(=O)N(C1=O)CC |
Origin of Product |
United States |
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